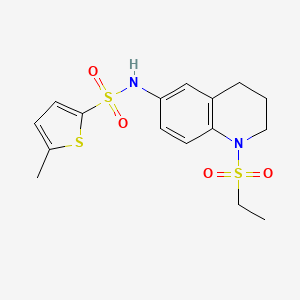

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a sulfonyl group, which is an organosulfur group with the structure R−S(=O)2−R′ . It consists of a sulfonyl group bonded with two organic substituents . Sulfonyl groups can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonyl groups can be introduced into organic compounds through various methods . For example, sulfonyl groups can be introduced by the reaction of a sulfonyl chloride with an alcohol or amine .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups it contains. For example, sulfonyl groups can undergo a variety of reactions, including reduction to the sulfide with DIBALH .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Inhibitory Potency and Selectivity

Research has explored the inhibitory potency and selectivity of sulfonamide derivatives towards phenylethanolamine N-methyltransferase (PNMT), highlighting the potential of these compounds in modifying enzyme activity. Such studies have identified compounds with high inhibitory potency and selectivity, indicating their utility in targeting specific enzymatic pathways within the brain, due to their ability to penetrate the blood-brain barrier (Grunewald et al., 2005).

Anticancer Properties

A library of sulfonamide derivatives has been synthesized and evaluated for their ability to induce oxidative stress and glutathione depletion in various cancer cell lines. These compounds exhibited cytotoxic effects in micromolar concentrations, showing promise as potential oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

Synthesis and Structural Studies

The synthesis of tetrahydroisoquinolines from N-sulfonyl-phenethylamines has been reported, demonstrating the versatility of sulfonamide derivatives in organic synthesis. These compounds have been utilized in the synthesis of complex molecular structures, further highlighting their significance in medicinal chemistry and drug development (Itô & Tanaka, 1977).

Pro-apoptotic Effects in Cancer Cells

New sulfonamide derivatives have been synthesized and shown to exhibit pro-apoptotic effects in various cancer cell lines through the activation of p38/ERK phosphorylation. This indicates the potential therapeutic application of these compounds in cancer treatment by promoting cancer cell apoptosis (Cumaoğlu et al., 2015).

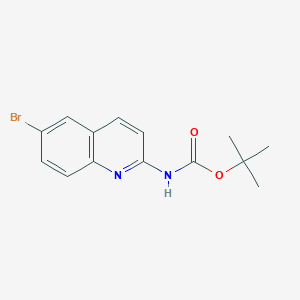

Antibacterial and Antifungal Activities

A class of arylsulfonamide-based quinolines has been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. Some compounds in this class exhibited significant activity against various bacteria and fungi, underscoring their potential as lead compounds for the development of new antimicrobial agents (Kumar & Vijayakumar, 2017).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound would depend on its potential applications. For example, if this compound showed promise as a drug, future research could focus on optimizing its structure for better efficacy, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

Propriétés

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S3/c1-3-24(19,20)18-10-4-5-13-11-14(7-8-15(13)18)17-25(21,22)16-9-6-12(2)23-16/h6-9,11,17H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCGJQYNJSIBMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxoquinolin-2-yl]furan-2-carboxamide](/img/structure/B2784521.png)

![N-(2-bromo-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2784527.png)

![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzonitrile](/img/structure/B2784528.png)

![Methyl 6-ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2784534.png)

![1-{[5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2784536.png)

![6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2784539.png)